Imidapril

Overview

Description

Imidapril is a pharmaceutical compound classified as an angiotensin-converting enzyme (ACE) inhibitor. It is primarily used as an antihypertensive drug to manage high blood pressure and chronic heart failure. This compound was patented in 1982 and approved for medical use in 1993 . It is marketed under various brand names, including Tanatril.

Mechanism of Action

Target of Action

Imidapril primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin System (RAS), a hormone system that regulates blood pressure and fluid balance .

Biochemical Pathways

The inhibition of ACE leads to a decrease in Angiotensin II, resulting in reduced vasoconstriction and decreased secretion of another hormone, Aldosterone . Aldosterone promotes the absorption of sodium and water in the kidneys, which can increase blood volume and pressure. Therefore, the inhibition of Aldosterone secretion by this compound leads to a decrease in blood pressure .

Pharmacokinetics

About 70% of the ingested this compound is quickly absorbed from the gut . This absorption rate can be significantly reduced when taken with a fatty meal . After absorption, this compound reaches peak blood plasma concentrations in about two hours . It has a biological half-life of two hours . This compound is a prodrug and is activated to its active metabolite, Imidaprilat . The substance is excreted 40% by the kidneys and 50% by the bile duct .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the absorption rate of this compound can be significantly reduced when taken with a fatty meal . Additionally, certain drugs can interact with this compound and affect its action. For example, Rifampicin reduces the activation of this compound to its active metabolite, Imidaprilat . Other potential interactions include ACE inhibitors, which can increase potassium levels in the blood and potentially cause hyperkalemia, especially when combined with potassium-sparing diuretics or potassium substitution .

Biochemical Analysis

Biochemical Properties

Imidapril, through its active metabolite imidaprilat, acts as an ACE inhibitor . It suppresses the conversion of angiotensin I to angiotensin II, thereby reducing total peripheral resistance and systemic blood pressure . This interaction with the angiotensin-converting enzyme is crucial for its function.

Cellular Effects

This compound influences cell function by reducing total peripheral resistance and systemic blood pressure . This can have a significant impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The active metabolite of this compound, imidaprilat, inhibits the conversion of angiotensin I to angiotensin II . This results in peripheral vasodilation, reduced systemic blood pressure, renoprotective effects in patients with type 1 diabetes, and decreased renal sodium and water retention .

Temporal Effects in Laboratory Settings

After multidose oral administration in patients with hypertension, steady-state maximum plasma concentrations of this compound and imidaprilat are achieved in a median time of 2 and 5 hours . The terminal elimination half-life of imidaprilat is approximately 24 hours .

Metabolic Pathways

This compound is involved in the renin-angiotensin system. It interacts with the angiotensin-converting enzyme to inhibit the conversion of angiotensin I to angiotensin II .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidapril hydrochloride involves the reaction of esters of 4(S)-1-methyl-2-oxoimidazolidine-4-carboxylate with (S)-ethyl-2-[(S)-4-methyl-2,5-dioxooxazolidin-3-yl]-4-phenylbutanoate, followed by hydrolysis with an alcoholic hydrochloride . Another method involves mixing this compound hydrochloride with polyethylene glycol and lactose, followed by the addition of magnesium stearate, and then tabletting the mixture .

Industrial Production Methods: The industrial production of this compound hydrochloride typically involves direct compression techniques, utilizing polyethylene glycol as a binding agent, lactose as a filler, and magnesium stearate as a lubricant. This method ensures the production of tablets with stable quality and rapid release properties .

Chemical Reactions Analysis

Types of Reactions: Imidapril undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. Under hydrolytic conditions, this compound hydrochloride follows first-order degradation kinetics .

Common Reagents and Conditions:

Hydrolysis: Acid or base catalyzed hydrolysis using hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents such as hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride.

Major Products Formed: The primary product formed from the hydrolysis of this compound is its active metabolite, imidaprilat .

Scientific Research Applications

Imidapril has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a model compound for studying ACE inhibitors and their interactions.

Biology: Investigated for its effects on various biological pathways, including the renin-angiotensin-aldosterone system.

Industry: Utilized in the development of pharmaceutical formulations and bioequivalence studies.

Comparison with Similar Compounds

- Enalapril

- Captopril

- Lisinopril

- Fosinopril

Imidapril’s unique properties and lower side effect profile make it a valuable option in the treatment of hypertension and related conditions.

Properties

IUPAC Name |

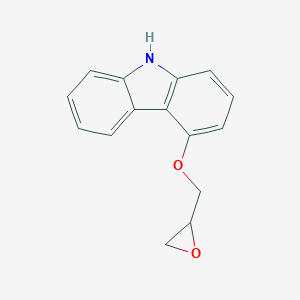

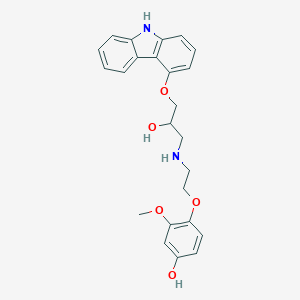

(4S)-3-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-1-methyl-2-oxoimidazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O6/c1-4-29-19(27)15(11-10-14-8-6-5-7-9-14)21-13(2)17(24)23-16(18(25)26)12-22(3)20(23)28/h5-9,13,15-16,21H,4,10-12H2,1-3H3,(H,25,26)/t13-,15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLZWOWYOHUKJIG-BPUTZDHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C(CN(C2=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@@H](CN(C2=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048242 | |

| Record name | Imidapril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89371-37-9 | |

| Record name | Imidapril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89371-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidapril [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089371379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidapril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11783 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Imidapril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IMIDAPRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BW7H1TJS22 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Imidapril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041907 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Imidapril?

A1: this compound is a prodrug that is rapidly metabolized in the liver to its active metabolite, Imidaprilat. Imidaprilat acts as a potent and long-acting inhibitor of ACE. []

Q2: How does ACE inhibition impact the renin-angiotensin system (RAS)?

A2: ACE inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation, reduced aldosterone secretion, and decreased sodium and water retention, ultimately lowering blood pressure. []

Q3: Does this compound exhibit any ACE-independent effects?

A3: Yes, research suggests that this compound may exert some of its beneficial effects through ACE-independent mechanisms, such as inhibiting matrix metalloproteinase-9 (MMP-9) activity, which plays a role in vascular remodeling and aneurysm formation. [, ]

Q4: What is the role of bradykinin in the effects of this compound?

A4: this compound, by inhibiting ACE, also prevents the degradation of bradykinin, a vasodilator that promotes nitric oxide (NO) release. This contributes to the compound's antihypertensive and potentially angiogenic effects. [, ]

Q5: What is the molecular formula and weight of this compound hydrochloride?

A5: The molecular formula of this compound hydrochloride is C20H27N3O6 · HCl, and its molecular weight is 441.9 g/mol. []

Q6: Are there any specific considerations regarding the stability and compatibility of this compound in various formulations?

A6: While specific data on material compatibility is limited in the provided research, this compound's formulation as hydrochloride salt suggests improved water solubility. Further research on stability in different formulations and storage conditions is necessary.

Q7: How is this compound absorbed and metabolized in the body?

A7: this compound is rapidly absorbed after oral administration and undergoes extensive first-pass metabolism in the liver, primarily by carboxylesterases, to form the active metabolite Imidaprilat. [, ]

Q8: What are the elimination half-lives of this compound and Imidaprilat?

A8: The elimination half-life of this compound is relatively short, ranging from 1.1 to 2.5 hours. In contrast, Imidaprilat has a longer half-life of 10 to 19 hours, contributing to its sustained therapeutic effect. []

Q9: How are this compound and its metabolites excreted?

A9: this compound and its metabolites are primarily excreted in the urine. The dialyzability of Imidaprilat is lower compared to other ACE inhibitors like Enalaprilat, suggesting it may be a suitable treatment option for patients undergoing hemodialysis. [, ]

Q10: Is there a correlation between plasma Imidaprilat concentration and its pharmacological effects?

A10: Yes, studies in spontaneously hypertensive rats (SHRs) have shown a good correlation between plasma Imidaprilat concentration, plasma ACE activity, and blood pressure reduction, indicating that plasma concentration can be a useful marker of its pharmacological effects. []

Q11: What are the main animal models used to study the effects of this compound?

A11: Spontaneously hypertensive rats (SHRs) are commonly used to investigate the antihypertensive and organ-protective effects of this compound. Other models include diabetic db/db mice for studying diabetic nephropathy, and surgically induced CA models in rats for cerebral aneurysm research. [, , , ]

Q12: What are the key findings from in vivo studies on this compound's effects on cardiac function?

A12: this compound has shown beneficial effects on cardiac function in various animal models. In cardiomyopathic hamsters, chronic this compound treatment prolonged lifespan and improved cardiac function. [] In rats with myocardial infarction, this compound improved cardiac performance, attenuated cardiac remodeling, and reduced heart and lung morphological changes. []

Q13: How does this compound affect renal function in diabetic models?

A13: In diabetic db/db mice, this compound treatment improved glomerular filtration rate, reduced albuminuria, and normalized hypoalbuminemia. These renoprotective effects are attributed to this compound's ability to suppress renal hyperfiltration and prevent the loss of renal heparan sulfate, an important component of the glomerular basement membrane. []

Q14: What is the evidence for this compound's effects on angiogenesis?

A14: While ACE inhibitors like this compound are known to suppress the proangiogenic Ang II pathway, they can also stimulate angiogenesis in the setting of tissue ischemia. Studies in AT1aKO mice, which lack the Ang II type 1 receptor, showed that this compound enhanced angiogenesis through mechanisms involving the bradykinin-NO pathway and potentially the Ang II type 2 receptor. []

Q15: What are the common adverse effects associated with ACE inhibitors, including this compound?

A15: While this Q&A focuses on the scientific aspects and not side effects, it's important to acknowledge that ACE inhibitors, including this compound, can cause adverse effects such as dry cough, hypotension, and, less commonly, angioedema and hyperkalemia. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2S)-3-BroMo-2-Methyl-1-oxopropyl]-L-proline](/img/structure/B193045.png)

![1-[2-(2,6-Dichloroanilino)-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B193066.png)